
3,3-Dimethyl-1-Butyne
Overview
Description
3,3-Dimethyl-1-butyne (CAS 917-92-0), also known as tert-butylacetylene, is a terminal alkyne with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol . Its structure features a bulky tert-butyl group (-C(CH₃)₃) attached to a terminal acetylene (-C≡CH). Key thermodynamic properties include a boiling point of 37–38°C , a gas-phase heat capacity (Cₚ,gas) of 94.80 J/(mol·K), and a liquid-phase enthalpy of formation (ΔfH°liquid) of -135.80 kJ/mol . The compound is highly flammable (GHS02) and requires storage at 0–6°C due to its low flashpoint .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-Butyne can be synthesized using tert-butyl alcohol and acetylene as starting materials. The reaction involves the use of transition metal salts as catalysts and is carried out in the presence of acid. The process includes the following steps :
- Mixing tert-butyl alcohol, nickel sulfate hexahydrate, palladium sulfate, methanesulfonic acid, and deionized water in a high-pressure autoclave.
- Cooling the mixture to -5°C and replacing the air in the autoclave with nitrogen.
- Introducing acetylene into the autoclave and maintaining the temperature at 0°C for 3 hours.
- Distilling the reaction mixture to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-Butyne undergoes various chemical reactions, including:
Hydroboration: This reaction involves the addition of borane to the triple bond, forming organoboranes.
Oxidation: The compound can be oxidized to form corresponding epoxides using chlorine-promoted silver catalysts.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydroboration: Borane or its derivatives are used as reagents.
Oxidation: Chlorine and silver catalysts are commonly used.
Substitution: Various halogens and acids can be used as reagents.
Major Products:
Hydroboration: Organoboranes.
Oxidation: Epoxides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Catalytic Reactions:
3,3-Dimethyl-1-butyne serves as a precursor in several catalytic processes. It is particularly useful in:
- Hydroboration Reactions: It is used to synthesize erythro and threo isomers of B-(3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN through hydroboration-deuteronolysis-hydroboration sequences .
- Alkyne Transformations: This compound participates in various alkyne transformations such as cyclotrimerization and hydrosilylation reactions .
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Hydroboration | Reaction with boranes to form organoboranes | Erythro and threo isomers |
Cyclotrimerization | Formation of cyclic compounds from alkynes | Various cyclic products |
Hydrosilylation | Addition of silanes to alkynes | Silane derivatives |
Pharmaceutical Applications
This compound is employed as an active pharmaceutical intermediate. Notably, it is used in the synthesis of terbinafine, an antifungal medication . The compound's structure allows for modifications that enhance the pharmacological properties of drug candidates.
Case Study: Terbinafine Synthesis
In the synthesis of terbinafine, this compound acts as a key building block that facilitates the formation of necessary functional groups required for biological activity.
Material Science
Cobalt Complexes:
The compound is also utilized in the synthesis of organometallic complexes such as (this compound)dicobalt hexacarbonyl. This cobalt complex plays a crucial role in:
- Chemical Vapor Deposition (CVD): Used for depositing cobalt-containing thin films essential for microelectronics and advanced materials .
Table 2: Applications in Material Science
Application | Description | Importance |
---|---|---|
CVD for Thin Films | Deposition of cobalt films for electronic devices | Critical for device performance |
Co Films in Spintronics | Utilization in spintronic devices | Enhances electronic properties |
Biological Research
Recent studies indicate that this compound may enhance drug delivery systems by increasing the penetration of chemotherapy drugs into tumor tissues. This property has been explored in preclinical models to improve therapeutic outcomes in cancer treatment.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-Butyne involves its reactivity with various reagents. For example, in hydroboration reactions, the compound reacts with borane to form organoboranes, which can further undergo oxidation or other transformations . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Alkynes
Structural Analogues and Substituted Derivatives
Reactivity in Catalytic Reactions
- Cross-Dimerization Reactions :
this compound exhibits higher yields (61% ) in cobalt-catalyzed cross-dimerization compared to smaller alkynes (e.g., 4-trifluoromethylphenyl acetylene: 12% ) due to steric stabilization of intermediates . Its bulky tert-butyl group reduces undesired side reactions. - Hydroacylation :
In nickel-catalyzed aldehyde-free hydroacylation, this compound serves as a model substrate for synthesizing α,β-unsaturated ketones, leveraging its terminal alkyne reactivity . - Amino-Carbene Complex Formation: Reacts with iridium complexes to form orthometallated amino-carbene complexes (81% yield), outperforming less substituted alkynes .
Thermodynamic and Physical Properties
Biological Activity
3,3-Dimethyl-1-butyne (C6H10), also known as tert-butylacetylene, is an internal alkyne with notable chemical properties and biological activities. Its structure features a triple bond between carbon atoms, which significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its applications in various fields such as pharmacology and environmental science.
- Molecular Formula: C6H10
- Molecular Weight: 82.1436 g/mol
- CAS Number: 917-92-0
- IUPAC Name: 3,3-Dimethylbut-1-yne
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential effects on human health and the environment. The compound exhibits both toxicological properties and potential therapeutic applications.
Toxicological Studies
Research indicates that this compound can be hazardous. It is classified as a flammable liquid and poses risks of aspiration toxicity. Safety data sheets emphasize the need for proper handling due to its potential health effects upon exposure .
Study 1: Isomerization Catalysis
A recent study focused on the catalytic activity of this compound in isomerization reactions using Cl-doped alumina catalysts. The research highlighted the compound's efficiency in facilitating reactions that convert olefins into more valuable products . This demonstrates its utility in industrial applications and potential implications for synthetic organic chemistry.
Study 2: Environmental Impact
Another area of research has examined the environmental consequences of using alkynes like this compound in agricultural practices. The compound's persistence in soil and potential effects on microbial communities were assessed. Findings suggest that while it may enhance crop yields through specific mechanisms, it could also disrupt local ecosystems if not managed properly .
Data Tables
Property | Value |
---|---|
Molecular Formula | C6H10 |
Molecular Weight | 82.1436 g/mol |
Flash Point | -8 °C |
Boiling Point | 73 °C |
Density | 0.688 g/cm³ |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,3-Dimethyl-1-Butyne in a laboratory setting?
A common approach involves hydroboration-deuteronolysis-hydroboration sequences using organoboranes like 9-BBN (9-borabicyclo[3.3.1]nonane). For example, isotopically labeled derivatives can be prepared by alternating 9-BBN-H and 9-BBN-D to control stereochemistry . Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions typical of terminal alkynes.
Q. How can this compound be purified and stored to ensure stability?
Due to its low boiling point (reported as 9–10°C or 37–38°C in conflicting sources ), fractional distillation under inert atmosphere is recommended. Store refrigerated (0–10°C) in flame-resistant containers, as it is highly flammable and heat-sensitive . Purity (>96%) can be verified via gas chromatography (GC) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Confirm the C≡C stretch (~2100–2260 cm⁻¹) and sp³ C-H stretches (~2960 cm⁻¹).
- ¹H NMR : Look for the terminal alkyne proton (δ ~1.8–2.2 ppm) and methyl groups (δ ~1.2 ppm) .
- GC-MS : Use to verify molecular ion peaks (m/z 82.15) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound participate in organometallic catalysis?
The compound forms stable complexes with transition metals, such as (this compound)dicobalt hexacarbonyl (CAS 56792-69-9), which are used in atomic layer deposition (ALD) for thin-film materials. These complexes enhance selectivity in catalytic cycloadditions or cross-coupling reactions .
Q. What computational methods are suitable for studying the reactivity of this compound?
Density Functional Theory (DFT) can model its electronic structure, predicting regioselectivity in alkyne insertion reactions. Focus on frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. Thermodynamic data (e.g., enthalpy of vaporization) from NIST databases should validate computational results.
Q. How can contradictions in reported physical properties (e.g., boiling point) be resolved experimentally?
Conflicting boiling points (9–10°C vs. 37–38°C ) may arise from impurities or measurement conditions. Use differential scanning calorimetry (DSC) to determine phase transitions under controlled atmospheres. Cross-reference with high-purity commercial samples (>98%) and replicate measurements .
Q. What role does steric hindrance play in the reactivity of this compound?
The bulky tert-butyl group adjacent to the alkyne inhibits electrophilic additions (e.g., hydration) but promotes radical or transition metal-mediated reactions. For example, in hydroboration, steric effects favor anti-Markovnikov addition .
Q. Methodological Notes
Properties
IUPAC Name |
3,3-dimethylbut-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNCLVNXGCGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51730-68-8 | |
Record name | 1-Butyne, 3,3-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51730-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70238671 | |
Record name | 3,3-Dimethylbutyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Boiling point = 37-38 deg C; [Alfa Aesar MSDS] | |
Record name | 3,3-Dimethyl-1-butyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19713 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
398.0 [mmHg] | |
Record name | 3,3-Dimethyl-1-butyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19713 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
917-92-0 | |
Record name | 3,3-Dimethyl-1-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | t-Butyl acetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylbutyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbutyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYLACETYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX4NL23U52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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